6-[5-(6-ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine 6-[5-(6-ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
Brand Name: Vulcanchem
CAS No.: 2640959-79-9
VCID: VC11845411
InChI: InChI=1S/C20H25FN8O/c1-3-15-16(21)18(23-10-22-15)28-6-13-8-29(9-14(13)7-28)20-17-19(24-11-25-20)27(12-26-17)4-5-30-2/h10-14H,3-9H2,1-2H3
SMILES: CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC)F
Molecular Formula: C20H25FN8O
Molecular Weight: 412.5 g/mol

6-[5-(6-ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine

CAS No.: 2640959-79-9

Cat. No.: VC11845411

Molecular Formula: C20H25FN8O

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

6-[5-(6-ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine - 2640959-79-9

Specification

CAS No. 2640959-79-9
Molecular Formula C20H25FN8O
Molecular Weight 412.5 g/mol
IUPAC Name 6-[5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)purine
Standard InChI InChI=1S/C20H25FN8O/c1-3-15-16(21)18(23-10-22-15)28-6-13-8-29(9-14(13)7-28)20-17-19(24-11-25-20)27(12-26-17)4-5-30-2/h10-14H,3-9H2,1-2H3
Standard InChI Key NMZBSUCFWTYMEM-UHFFFAOYSA-N
SMILES CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC)F
Canonical SMILES CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

The compound’s molecular formula is C₂₀H₂₅FN₈O, with a molecular weight of 412.5 g/mol. Its IUPAC name reflects the connectivity of its three primary components:

  • A 9-(2-methoxyethyl)purine base

  • A 6-ethyl-5-fluoropyrimidine subunit

  • An octahydropyrrolo[3,4-c]pyrrole bridge

Key identifiers include:

PropertyValueSource
CAS No.2640959-79-9
SMILESCCC1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC)F
InChIKeyNMZBSUCFWTYMEM-UHFFFAOYSA-N
PubChem CID155799290

Stereochemical Features

The octahydropyrrolo[3,4-c]pyrrole system introduces two fused pyrrolidine rings, creating a rigid bicyclic framework with defined stereochemistry. The purine and pyrimidine substituents are positioned at the 2- and 5-positions of the pyrrolo-pyrrole core, respectively. The 5-fluoropyrimidine moiety likely enhances metabolic stability and target binding affinity, a common strategy in drug design.

Synthesis and Structural Elucidation

Synthetic Challenges

While no explicit synthesis route for this compound is documented in public literature, its structure implies a multi-step strategy involving:

  • Parallel synthesis of the purine and pyrimidine subunits.

  • Coupling reactions to attach the bicyclic pyrrolo-pyrrole linker.

  • Functionalization with the 2-methoxyethyl group.

A plausible approach could involve:

  • Nucleophilic aromatic substitution to install the pyrrolo-pyrrole onto the pyrimidine ring.

  • Buchwald-Hartwig amination or Mitsunobu reaction to link the purine moiety .

Analytical Characterization

Key techniques for structural validation would include:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.

  • Nuclear magnetic resonance (NMR) for stereochemical assignment, particularly 1^1H-1^1H COSY and NOESY to resolve the pyrrolo-pyrrole conformation .

  • X-ray crystallography to unambiguously determine the three-dimensional arrangement.

Biological Activity and Mechanistic Insights

Predicted Target Engagement

The compound’s purine core suggests potential interactions with:

  • Kinases (e.g., cyclin-dependent kinases) due to ATP-binding site homology.

  • G-protein-coupled receptors (GPCRs) via the 2-methoxyethyl side chain, which may mimic endogenous ligands .

  • DNA/RNA polymerases through pyrimidine base-pairing analogies.

Structure-Activity Relationships (SAR)

  • Fluorine atom: Enhances electronegativity and membrane permeability.

  • Methoxyethyl group: Improves solubility and modulates pharmacokinetics.

  • Pyrrolo-pyrrole bridge: Restricts conformational flexibility, potentially increasing target selectivity .

Research Gaps and Future Directions

Pharmacological Profiling

Critical unanswered questions include:

  • In vitro potency: Half-maximal inhibitory concentration (IC₅₀) against relevant targets.

  • Selectivity: Off-target effects on related enzymes/receptors.

  • ADMET properties: Absorption, distribution, metabolism, excretion, and toxicity.

Synthetic Optimization

  • Stereoselective synthesis of the pyrrolo-pyrrole core to avoid diastereomer mixtures.

  • Prodrug strategies to enhance oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator